Jasmolone

Pyrethrin Biosynthesis Cytochrome P450 Enzyme Kinetics

Jasmolone (CAS 54383-66-3) is an irregular monoterpene and a secondary alcohol that serves as one of three cyclopentenolone alcohol moieties (rethrolones) in the biosynthesis of pyrethrin insecticides. Found in the flower heads of *Tanacetum cinerariifolium* (pyrethrum), jasmolone is esterified with chrysanthemic acid or pyrethric acid to form the insecticidal esters jasmolin I and jasmolin II.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 54383-66-3
Cat. No. B12085433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJasmolone
CAS54383-66-3
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCC=CCC1=C(C(CC1=O)O)C
InChIInChI=1S/C11H16O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h4-5,10,12H,3,6-7H2,1-2H3/b5-4+
InChIKeySVRKACAGHUZSGU-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Jasmolone (CAS 54383-66-3): Technical Profile and Role in Pyrethrin Insecticides


Jasmolone (CAS 54383-66-3) is an irregular monoterpene [1] and a secondary alcohol that serves as one of three cyclopentenolone alcohol moieties (rethrolones) in the biosynthesis of pyrethrin insecticides [2]. Found in the flower heads of *Tanacetum cinerariifolium* (pyrethrum), jasmolone is esterified with chrysanthemic acid or pyrethric acid to form the insecticidal esters jasmolin I and jasmolin II [3]. Its biosynthetic origin is distinct from other jasmonate-derived signals; it is synthesized via a single hydroxylation step from cis-jasmone, a volatile catabolite of the jasmonic acid pathway, catalyzed by the cytochrome P450 enzyme jasmone hydroxylase (TcJMH, CYP71AT148) [4].

Why Jasmolone Cannot Be Replaced by Generic Jasmonates or Other Rethrolones for Specific Research Applications


In-class substitution of jasmolone with other jasmonate derivatives (e.g., jasmonic acid, methyl jasmonate) or even the related rethrolones (pyrethrolone, cinerolone) is not viable due to fundamentally divergent roles in plant metabolism and insecticidal activity. Jasmonic acid (JA) and methyl jasmonate (MeJA) function as phytohormones regulating stress responses [1], whereas jasmolone is a specialized metabolite that is enzymatically converted to pyrethrolone, a direct precursor to potent insecticidal esters [2]. Critically, jasmolone's biosynthesis is triggered by cis-jasmone, a volatile signal that is qualitatively distinct from MeJA and does not induce the same defense gene expression patterns [3]. Furthermore, the six pyrethrin esters (including those derived from jasmolone, pyrethrolone, and cinerolone) exhibit significant differences in their potency at insect sodium channels [4], meaning the alcohol moiety directly dictates the insecticidal profile and cannot be arbitrarily swapped.

Quantitative Differentiation of Jasmolone (CAS 54383-66-3) from Closest Analogs and Alternatives


Enzymatic Hydroxylation of cis-Jasmone to Jasmolone: A Defined and Quantifiable Biosynthetic Step

Jasmolone biosynthesis is catalyzed by a specific cytochrome P450 enzyme, TcJMH (CYP71AT148), which hydroxylates cis-jasmone. This represents a quantifiable and unique step not shared with the biosynthesis of jasmonic acid (JA) or methyl jasmonate (MeJA). The enzyme exhibits a defined Michaelis-Menten kinetics parameter, providing a direct quantitative measure for jasmolone production efficiency. This is in contrast to MeJA, which is not a substrate for this enzyme and does not lead to jasmolone formation [1].

Pyrethrin Biosynthesis Cytochrome P450 Enzyme Kinetics

Precursor-Induced Increase in Jasmolone Concentration Relative to Other Rethrolones

Feeding pyrethrum flowers with the precursor cis-jasmone leads to a pronounced and selective increase in free jasmolone levels, a response that is both more robust and distinct compared to the other rethrolone alcohols, pyrethrolone and cinerolone. This quantitative difference highlights jasmolone's position as the primary biosynthetic product downstream of cis-jasmone [1].

Metabolic Flux Analysis Pyrethrin Yield Optimization Precursor Feeding

Relative Insecticidal Potency of Jasmolin II (Jasmolone Ester) Compared to Other Pyrethrin Esters

The insecticidal activity of jasmolone is expressed through its ester, jasmolin II. Direct comparisons of the six natural pyrethrin esters reveal that jasmolin II has a distinct potency profile against the housefly (*Musca domestica*) when compared to other esters like cinerin II and the overall pyrethrum extract [1]. While later studies show variable potencies at the sodium channel level [2], the whole-organism toxicity data from classic studies provides a foundational benchmark for its relative efficacy.

Insect Toxicology Pyrethrin Bioactivity Structure-Activity Relationship

Distinct Gene Expression Profiles Induced by Jasmolone's Precursor (cis-Jasmone) vs. Methyl Jasmonate

The volatile precursor to jasmolone, cis-jasmone (CJ), induces a qualitatively different gene expression response in plants compared to the structurally related phytohormone methyl jasmonate (MeJA). A differential display analysis identified a gene encoding an α-tubulin isoform that was specifically up-regulated by CJ vapor but not by MeJA vapor [1]. This indicates that the signaling pathway activated by CJ (and by extension, the jasmolone biosynthetic pathway) is distinct from the canonical jasmonate signaling pathway.

Plant Defense Signaling Transcriptomics Volatile Elicitors

Differential Activity of Jasmonate Derivatives in Phytoalexin Elicitation: A Class-Level Benchmark

While direct quantitative data for jasmolone itself in phytoalexin elicitation is not available, studies on structurally related jasmonate analogs provide critical context. Methyl jasmonate (MeJA), a common alternative, shows weak phytoalexin-inducing activity compared to other jasmonate pathway intermediates and synthetic analogs [1], [2]. For example, MeJA at 0.5 mM elicits significantly lower phytoalexin production than several jasmonoyl-L-isoleucine analogs [3]. This class-level evidence demonstrates that minor structural modifications drastically alter bioactivity, reinforcing that jasmolone cannot be assumed to have the same effect as MeJA or other jasmonates.

Phytoalexin Elicitation Plant Immunity Crop Protection

Validated Application Scenarios for Jasmolone (CAS 54383-66-3) Based on Quantitative Differentiation


Metabolic Engineering of Pyrethrin Biosynthesis in Heterologous Systems

Jasmolone is an essential intermediate for producing pyrethrin insecticides. The identification and characterization of the specific enzyme TcJMH (CYP71AT148), which converts cis-jasmone to jasmolone with a Km of 53.9 µM [1], provides a defined genetic target. Researchers aiming to reconstitute the pyrethrin pathway in yeast or other hosts must include this gene and supply the substrate cis-jasmone. The 328% increase in jasmolone upon precursor feeding [1] also makes it a key analyte for optimizing pathway flux and yields in engineered systems.

Investigating Structure-Activity Relationships (SAR) of Pyrethroid Insecticides

The six natural pyrethrin esters, including jasmolin I and II derived from jasmolone, show variable potencies at insect sodium channels [2]. For SAR studies, having access to the individual alcohol moieties like jasmolone is crucial for synthesizing and testing novel esters or for understanding how the alcohol side chain (e.g., the pentenyl group in jasmolone vs. the butenyl group in cinerolone [3]) influences binding, potency, and the development of insect resistance. Direct comparisons show jasmolin II has equivalent toxicity to cinerin II (~40% of a pyrethrum extract) against houseflies [4], providing a benchmark for new analogs.

Elucidating the cis-Jasmone Specific Signaling Pathway in Plant Defense

cis-Jasmone (CJ) acts as a volatile signal distinct from methyl jasmonate (MeJA), inducing the up-regulation of specific genes like an α-tubulin isoform, which is not responsive to MeJA [5]. Jasmolone, as the direct hydroxylated product of CJ, is a key tool for probing this unique signaling branch. Researchers studying tritrophic interactions or plant volatile-mediated defense can use jasmolone to dissect downstream responses that are independent of the canonical jasmonic acid signaling pathway, which is critical for developing targeted crop protection strategies.

Biochemical Characterization of Jasmonate-Derived Specialized Metabolism

The conversion of jasmolone to pyrethrolone is catalyzed by another specific enzyme, CYP82Q3 [2]. Jasmolone is therefore not only an end-product alcohol for esterification but also a substrate for further modification. This positions jasmolone as a central node in the specialized metabolic grid of pyrethrum. Procuring authentic jasmolone standard is essential for in vitro enzyme assays, for identifying new modifying enzymes through co-expression analysis, and for quantifying these pathway intermediates via LC-MS or GC-MS, which cannot be achieved using generic jasmonates.

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